molecular formula C17H12BrN5OS B11544241 N-(4-bromophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

N-(4-bromophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

Cat. No.: B11544241
M. Wt: 414.3 g/mol
InChI Key: IPTPVGFJVBVBGG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a bromophenyl group, a triazinoindole moiety, and a sulfanylacetamide linkage. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 4-bromophenyl derivative, followed by the formation of the triazinoindole coreThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the bromophenyl group or the triazinoindole core.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(4-bromophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group and the triazinoindole core play crucial roles in binding to these targets, which may include enzymes, receptors, or DNA. The sulfanylacetamide linkage contributes to the compound’s overall stability and reactivity. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H12BrN5OS

Molecular Weight

414.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C17H12BrN5OS/c18-10-5-7-11(8-6-10)19-14(24)9-25-17-21-16-15(22-23-17)12-3-1-2-4-13(12)20-16/h1-8H,9H2,(H,19,24)(H,20,21,23)

InChI Key

IPTPVGFJVBVBGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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